Biib-028

Description

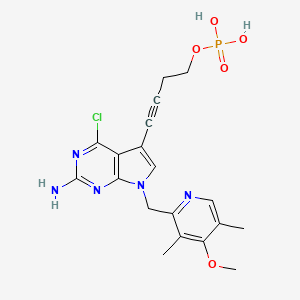

Structure

3D Structure

Properties

CAS No. |

911398-13-5 |

|---|---|

Molecular Formula |

C19H21ClN5O5P |

Molecular Weight |

465.8 g/mol |

IUPAC Name |

4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynyl dihydrogen phosphate |

InChI |

InChI=1S/C19H21ClN5O5P/c1-11-8-22-14(12(2)16(11)29-3)10-25-9-13(6-4-5-7-30-31(26,27)28)15-17(20)23-19(21)24-18(15)25/h8-9H,5,7,10H2,1-3H3,(H2,21,23,24)(H2,26,27,28) |

InChI Key |

BMZGPNGECPQAGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BIIB028; BIIB 028; BIIB-028. |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the MAPK/ERK Signaling Pathway in Cellular Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a highly conserved signaling cascade that plays a pivotal role in the regulation of a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] This pathway transmits signals from a variety of extracellular stimuli, such as growth factors and cytokines, from the cell surface to the nucleus, culminating in changes in gene expression and protein activity.[1] The core of the MAPK/ERK pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), typically a Raf kinase; a MAP Kinase Kinase (MAPKK), MEK1 or MEK2; and a MAP Kinase (MAPK), ERK1 or ERK2.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] This technical guide provides an in-depth overview of the MAPK/ERK pathway, detailed experimental protocols for its study, a compilation of quantitative data for comparative analysis, and visualizations of the pathway and experimental workflows.

Core Signaling Pathway

The canonical MAPK/ERK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors like Epidermal Growth Factor (EGF). This leads to the recruitment of the adaptor protein Grb2 and the guanine nucleotide exchange factor SOS, which in turn activates the small G-protein Ras. Activated, GTP-bound Ras then recruits and activates Raf kinases (A-Raf, B-Raf, or c-Raf) at the cell membrane. Raf kinases then phosphorylate and activate MEK1 and MEK2.[1] Activated MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation.[1] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and elicit a cellular response. The pathway is subject to negative feedback regulation at multiple levels to ensure tight control of its activity.[3][4]

Caption: The MAPK/ERK signaling cascade from growth factor binding to cellular response.

Quantitative Data on Pathway Modulation

The activity of the MAPK/ERK pathway can be quantified to understand the effects of various stimuli and inhibitors. The following tables summarize key quantitative data for researchers.

Table 1: Time-Dependent Phosphorylation of ERK1/2 in Response to EGF

This table presents the fold change in phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 over time following stimulation with Epidermal Growth Factor (EGF) in HeLa cells. Data is normalized to the unstimulated control (time 0).

| Time after EGF (10 ng/mL) Stimulation | Fold Change in p-ERK/Total ERK (Mean ± SEM) |

| 0 min | 1.00 ± 0.00 |

| 2 min | 8.5 ± 0.7 |

| 5 min | 15.2 ± 1.3 |

| 10 min | 12.1 ± 1.1 |

| 30 min | 4.3 ± 0.5 |

| 60 min | 1.8 ± 0.2 |

Note: These are representative data synthesized from typical experimental outcomes reported in the literature. Actual results may vary based on experimental conditions and cell lines used.

Table 2: In Vitro IC50 Values of Common MEK1 Inhibitors

This table provides a comparison of the half-maximal inhibitory concentrations (IC50) of several well-characterized MEK1 inhibitors against purified MEK1 kinase activity.

| Inhibitor | MEK1 IC50 (nM) | Reference |

| Cobimetinib (GDC-0973) | 4.2 | [5] |

| Trametinib (GSK1120212) | ~2 | [5] |

| Selumetinib (AZD6244) | 14 | [6] |

| PD0325901 | 0.33 | [6] |

| U0126 | 72 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the MAPK/ERK pathway.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the detection and quantification of phosphorylated ERK1/2 in cell lysates.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2

-

HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with stimuli or inhibitors as required.

-

Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or similar method.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing for Total ERK:

-

To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total ERK.

-

Incubate the membrane in a stripping buffer (e.g., glycine-HCl based) for 15-30 minutes.

-

Wash the membrane extensively and re-block.

-

Incubate with the primary antibody against total ERK1/2 and repeat the detection steps.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

-

Calculate the ratio of phospho-ERK to total ERK for each sample.

-

Caption: Workflow for quantifying ERK phosphorylation via Western blotting.

In Vitro MEK1 Kinase Assay (ADP-Glo™ Assay)

This protocol describes the measurement of MEK1 kinase activity by quantifying the amount of ADP produced in a kinase reaction.

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 substrate

-

MEK1 kinase assay buffer

-

ATP

-

Test compounds (inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a serial dilution of the test compound in the kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the following to each well:

-

Kinase assay buffer

-

Inactive ERK2 substrate

-

Test compound or vehicle control

-

Recombinant active MEK1 enzyme

-

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1 kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for in vitro MEK1 kinase activity measurement.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the MAPK/ERK pathway by using a reporter gene under the control of SRE.

-

HEK293 cells (or other suitable cell line)

-

SRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Cell culture medium

-

Stimuli (e.g., EGF, serum) and inhibitors

-

Dual-luciferase reporter assay system

-

Luminometer

-

Cell Seeding and Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

The next day, co-transfect the cells with the SRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

-

-

Cell Treatment:

-

After 24 hours of transfection, replace the medium with serum-free medium and incubate for another 12-24 hours to reduce basal pathway activity.

-

Treat the cells with the desired stimuli (e.g., EGF) and/or inhibitors for a specified time (e.g., 6-8 hours).

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Add the luciferase assay reagent to the lysate and measure the firefly luciferase activity.

-

Add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of SRE reporter activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated control cells.

-

Caption: Workflow for SRE luciferase reporter gene assay.

Conclusion

The MAPK/ERK signaling pathway is a critical regulator of cellular function and a key area of research in both fundamental biology and drug discovery. The experimental protocols and quantitative data presented in this guide provide a robust framework for investigating the intricacies of this pathway. By employing these methods, researchers can gain valuable insights into the mechanisms of MAPK/ERK signaling and its role in health and disease, ultimately contributing to the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Discovery and Synthesis of Biib-028

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biib-028 is a novel, purine-based, synthetic inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell signaling, proliferation, and survival.[1][2] Developed as a prodrug, Biib-028 (also known as CF3647) is designed to be dephosphorylated in vivo to its active metabolite, CF2772, which exerts its therapeutic effects by inhibiting the ATPase activity of Hsp90.[1][3] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Biib-028, along with a summary of its pharmacokinetic and pharmacodynamic properties as determined in a Phase I clinical trial.

Introduction: The Role of Hsp90 in Oncology

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stabilization, and activation of a wide array of client proteins.[2][3] In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth and survival, including Raf, AKT, androgen and estrogen receptors, and HER-2.[3][4] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth.[3] This dependence of cancer cells on Hsp90 for the maintenance of their malignant phenotype makes it an attractive target for cancer therapy.[4][5]

Discovery and Rationale for Biib-028

Biib-028 was developed as an optimization of a preceding Hsp90 inhibitor, BIIB021.[2] While BIIB021 demonstrated antitumor efficacy, it required high doses for therapeutic effect, and its synthesis involved toxic chemicals.[2] The development of Biib-028 aimed to create a more potent and safer Hsp90 inhibitor.[2] Researchers identified the N-7 position on the purine scaffold of BIIB021 as an optimal site for modification, leading to a series of alkynol analogs, with Biib-028 emerging as the lead candidate.[2]

Biib-028 is a prodrug, designed to be metabolically converted to its active form, CF2772, within the body.[1][3] This approach can improve the pharmacokinetic properties of a drug, such as its solubility and bioavailability.

Mechanism of Action

The active metabolite of Biib-028, CF2772, exerts its anticancer effects by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][3] This binding event inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[1][3] The inhibition of Hsp90's chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins.[3] The degradation of these oncoproteins disrupts critical signaling pathways, ultimately leading to tumor cell death and inhibition of tumor growth.[3]

dot

Caption: Mechanism of Hsp90 Inhibition by Biib-028.

Synthesis of Biib-028

While the specific, detailed synthetic route for Biib-028 is proprietary, it is described as a purine-based synthetic inhibitor.[2] The synthesis would likely involve the construction of the core purine scaffold followed by the introduction of the specific substituents that confer its Hsp90 inhibitory activity and prodrug characteristics. The optimization from BIIB021 to Biib-028 involved modifications at the N-7 position of the purine ring with a series of alkynol analogs.[2]

Preclinical and Clinical Evaluation

Phase I Clinical Trial

A Phase I dose-escalation study of Biib-028 was conducted in patients with refractory metastatic or locally advanced solid tumors.[1][3] The primary objectives were to determine the maximum tolerated dose (MTD), safety, and tolerability of Biib-028 administered intravenously twice a week in 21-day cycles.[3]

Table 1: Phase I Clinical Trial Design [1][3]

| Parameter | Description |

| Study Design | 3+3 Dose-Escalation |

| Patient Population | Patients with advanced solid tumors |

| Dose Range | 6 to 192 mg/m² |

| Administration | Intravenous infusion twice weekly in 21-day cycles |

| Response Evaluation | After 2 cycles |

Pharmacokinetics

The pharmacokinetic profile of Biib-028 (CF3647) and its active metabolite (CF2772) was evaluated.[3]

Table 2: Pharmacokinetic Parameters of Biib-028 and its Active Metabolite [3]

| Compound | Plasma Half-life (t½) |

| Biib-028 (CF3647) | 0.5 hours |

| CF2772 (Active Metabolite) | 2.1 hours |

A dose-dependent increase in plasma exposure was observed for both the prodrug and the active metabolite.[3]

Pharmacodynamics

Pharmacodynamic analyses demonstrated target engagement and biological activity of Biib-028.[3]

Table 3: Pharmacodynamic Effects of Biib-028 [3]

| Biomarker | Effect | Dose Level for Significant Effect |

| Hsp70 in PBMCs | Significant Increase | ≥48 mg/m² |

| Circulating HER-2 ECD | Significant Decrease | ≥48 mg/m² |

The increase in Hsp70 is a known response to Hsp90 inhibition, and the decrease in circulating HER-2 extracellular domain (ECD) indicates the degradation of the HER-2 client protein.[3]

Safety and Efficacy

The maximum tolerated dose (MTD) was established at 144 mg/m².[1][3] The most common treatment-related adverse events were generally mild (grade 1-2) and included fatigue, diarrhea, nausea, vomiting, hot flushes, and abnormal dreams.[3] Dose-limiting toxicities were syncope and fatigue.[3]

While objective responses were not the primary endpoint, stable disease for at least 24 weeks was observed in 12% of patients, with some patients experiencing prolonged stable disease for up to 19 months.[3]

Experimental Protocols

Pharmacokinetic Analysis

Serial blood samples were collected at various time points before, during, and after the infusion of Biib-028.[1][3] Plasma concentrations of Biib-028 (CF3647) and its active metabolite (CF2772) were quantified using mass spectrometry.[1][3] The pharmacokinetic parameters were determined by non-compartmental analysis using WinNonlin Phoenix software.[1][3]

dot

Caption: Pharmacokinetic Analysis Workflow.

Pharmacodynamic Assays

-

Hsp70 Assay: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples. The total Hsp70 levels in PBMC lysates were measured using an electrochemiluminescence-based assay kit.[1][3]

-

HER-2 ECD Assay: Serum levels of the HER-2 extracellular domain were quantified using a commercially available IVD test kit.[1][3]

Conclusion

Biib-028 is a rationally designed Hsp90 inhibitor that has demonstrated a favorable safety profile, target engagement, and signs of clinical activity in a Phase I study of patients with advanced solid tumors.[3] Its mechanism of action, involving the inhibition of a key molecular chaperone, provides a sound basis for its potential as an anticancer agent.[1][3] Further clinical investigation, potentially in combination with other anticancer therapies, is warranted to fully elucidate the therapeutic potential of Biib-028.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Formation of the Active Metabolite of BIIB-028

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB-028 is a novel, water-soluble prodrug designed for the targeted delivery of the potent heat shock protein 90 (Hsp90) inhibitor, CF2772. The conversion of BIIB-028 to its active metabolite is a critical step in its mechanism of action, influencing its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the formation of CF2772 from BIIB-028, consolidating available data on its metabolism, pharmacokinetic parameters, and the bioanalytical methodologies used for its quantification. This document is intended to serve as a resource for researchers and drug development professionals involved in the study of Hsp90 inhibitors and prodrug strategies.

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide range of client proteins, many of which are implicated in oncogenesis and tumor progression. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. BIIB-028 was developed as a prodrug of the potent Hsp90 inhibitor CF2772 to improve its pharmaceutical properties, particularly its solubility, allowing for intravenous administration. The in vivo conversion of BIIB-028 to CF2772 is a key determinant of the drug's activity.

Mechanism of Active Metabolite Formation

BIIB-028 (also known as CF3647) is a phosphate prodrug that undergoes dephosphorylation in vivo to form its active metabolite, CF2772.[1][2][3] This bioactivation is presumed to be mediated by endogenous phosphatases, such as alkaline phosphatases, which are ubiquitously present in the body, particularly in the liver and intestines.[4][5][6]

The metabolic conversion pathway is a simple hydrolysis reaction that removes the phosphate group from the BIIB-028 molecule, yielding the active drug, CF2772.

References

- 1. Microbial β-Glucuronidase Hydrogel Beads Activate Chemotherapeutic Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 4. The Role of Intestinal Alkaline Phosphatase in Inflammatory Disorders of Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The role of intestinal alkaline phosphatase in the development of obesity. Modulation of enzyme activity by high fat diet and dietary fiber] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal Alkaline Phosphatase: A Review of This Enzyme Role in the Intestinal Barrier Function [mdpi.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Biib-028

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biib-028 is an investigational prodrug designed as a selective inhibitor of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and tumor cell survival. By targeting Hsp90, Biib-028 aims to induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Biib-028, based on available clinical data.

Mechanism of Action

Biib-028 is a prodrug that undergoes in vivo dephosphorylation to its active metabolite, CF2772.[1] CF2772 competitively binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function. This disruption leads to the proteasomal degradation of Hsp90 client proteins, such as HER2, Raf, and AKT, thereby blocking downstream signaling pathways essential for tumor growth and survival.[1][2]

Pharmacokinetics

A Phase I dose-escalation study in patients with advanced solid tumors provides the primary source of pharmacokinetic data for Biib-028.[1]

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of Biib-028 and its Active Metabolite (CF2772)

| Parameter | Biib-028 (Prodrug) | CF2772 (Active Metabolite) | Notes |

| Half-life (t½) | 0.5 hours[1] | 2.1 hours[1] | - |

| Plasma Exposure | Dose-dependent increase[1] | Dose-dependent increase[1] | Specific Cmax and AUC values at different dose levels are not publicly available. |

| Time to Maximum Concentration (Tmax) | Not reported | Not reported | - |

| Accumulation | Negligible difference between Day 1 and Day 18 concentration-time curves.[1] | Negligible difference between Day 1 and Day 18 concentration-time curves.[1] | Suggests minimal accumulation with twice-weekly dosing. |

Experimental Protocols

Plasma Concentration Analysis

-

Method: Mass Spectrometry[1]

-

Procedure:

-

Blood samples were collected at specified time points post-infusion.

-

Plasma was separated from whole blood.

-

Plasma concentrations of Biib-028 (CF3647) and its active metabolite (CF2772) were quantified using a validated mass spectrometry method.

-

Pharmacokinetic parameters were determined by non-compartmental analysis using WinNonlin Phoenix version 6.1 software.[1]

-

Pharmacodynamics

The pharmacodynamic effects of Biib-028 were assessed through the measurement of two key biomarkers: Heat shock protein 70 (Hsp70) and the circulating extracellular domain (ECD) of human epidermal growth factor receptor 2 (HER2).

Data Presentation

Table 2: Summary of Pharmacodynamic Effects of Biib-028

| Biomarker | Effect | Onset of Action | Notes |

| Hsp70 in Peripheral Blood Mononuclear Cells (PBMCs) | Significant increase[1] | Observed at dose levels ≥48 mg/m²[1] | Quantitative data on the fold-increase at different dose levels are not publicly available. |

| Circulating HER2 Extracellular Domain (ECD) | Significant decrease[1] | Observed at dose levels ≥48 mg/m²[1] | Quantitative data on the percentage decrease at different dose levels are not publicly available. |

Experimental Protocols

Hsp70 Measurement in PBMCs

-

Method: Electrochemiluminescence Immunoassay[2]

-

Kit: Total Hsp70 Whole Cell Lysate Kits (Meso Scale Discovery)[2]

-

Procedure:

-

Peripheral blood was collected in vacutainer cell preparation tubes.

-

PBMCs were separated according to the manufacturer's instructions.

-

Total protein from PBMC lysates was quantified using a BCA Protein Assay Kit.

-

Hsp70 levels were measured using the electrochemiluminescence-based assay kit.

-

The percentage change from baseline was calculated to assess the treatment effect.[2]

-

Circulating HER2 ECD Measurement

-

Method: Sandwich Immunoassay with Direct Chemiluminescence[3]

-

Kit: Serum HER-2/neu IVD Test (Siemens Healthcare Diagnostics)[1]

-

Procedure:

-

Serum samples were collected from patients.

-

The assay utilizes two monoclonal antibodies specific to unique epitopes on the HER2 ECD.[3]

-

The concentration of HER2 ECD was determined using the automated ADVIA Centaur Immunoassay System.[3]

-

Changes in serial measurements were correlated with clinical status.

-

Clinical Findings

In the Phase I trial, Biib-028 was administered intravenously twice weekly in 21-day cycles to patients with advanced solid tumors. The maximum tolerated dose was established at 144 mg/m².[1] Dose-limiting toxicities included syncope and fatigue. Common treatment-related adverse events were generally mild to moderate and included fatigue, diarrhea, nausea, vomiting, hot flushes, and abnormal dreams.[1] Evidence of clinical activity was observed, with some patients achieving prolonged stable disease.[1]

Conclusion

Biib-028 is a selective Hsp90 inhibitor that has demonstrated a manageable safety profile and evidence of target engagement in early clinical development. The pharmacokinetic profile is characterized by a short half-life for the prodrug and a slightly longer half-life for the active metabolite, with dose-dependent exposure and no significant accumulation. Pharmacodynamic studies confirm that Biib-028 modulates its intended target, as evidenced by increased Hsp70 expression and decreased circulating HER2 ECD at doses of 48 mg/m² and higher. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Biib-028 in various oncology indications.

References

BIIB-028: A Technical Guide to a Novel Hsp90 Inhibitor for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB-028 is a promising, second-generation, highly water-soluble, purine-based small molecule inhibitor of Heat Shock Protein 90 (Hsp90) developed for parenteral administration in targeted cancer therapy. As a prodrug, BIIB-028 is rapidly converted in vivo to its active metabolite, CF2772, which potently inhibits the N-terminal ATP-binding domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of a multitude of oncogenic client proteins. This technical guide provides an in-depth overview of BIIB-028, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

Heat Shock Protein 90 (Hsp90) is a ubiquitous molecular chaperone essential for the conformational maturation, stability, and function of numerous client proteins.[1] In cancer cells, Hsp90 plays a critical role in maintaining the function of oncoproteins that drive tumor growth, survival, and metastasis.[1] These client proteins include key mediators of signal transduction, cell cycle control, and transcriptional regulation, such as HER-2/neu, EGFR, MET, IGF-1R, AKT, Raf-1, and mutated p53.[1][2] Inhibition of Hsp90 leads to the simultaneous degradation of these oncoproteins, making it an attractive therapeutic strategy for a wide range of malignancies.

BIIB-028 (also known as CF3647) was developed as a second-generation Hsp90 inhibitor with improved properties over earlier compounds.[3] It is a phosphate prodrug designed for intravenous administration, which is dephosphorylated in vivo to its active metabolite, CF2772.[1][3][4] This guide will detail the current understanding of BIIB-028's mechanism of action, summarize key preclinical and clinical findings, and provide detailed experimental methodologies for its evaluation.

Mechanism of Action

The active metabolite of BIIB-028, CF2772, exerts its anti-cancer effects by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][4] This binding event inhibits the intrinsic ATPase activity of Hsp90, which is crucial for its chaperone function. The disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90-dependent client proteins.[1][2] The degradation of these oncoproteins results in the inhibition of downstream signaling pathways, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1]

A hallmark of N-terminal Hsp90 inhibition is the induction of the heat shock response, leading to the upregulation of cytoprotective heat shock proteins, notably Hsp70.[4] This pharmacodynamic biomarker is often used to confirm target engagement of Hsp90 inhibitors in both preclinical and clinical settings.

Preclinical Data

In Vitro Activity

The active metabolite of BIIB-028, CF2772, has demonstrated potent inhibition of tumor cell growth in culture. The IC50 value for CF2772 has been reported to be 0.125 µg/mL.[1]

In Vivo Efficacy

In mouse xenograft models, BIIB-028 has shown significant anti-tumor efficacy and tolerability.[3] It has been reported to cause tumor regressions at its maximum tolerated dose (MTD) of 120 mg/kg/week (administered intravenously or intraperitoneally) and to prevent tumor growth at one-eighth of its MTD.[3] These preclinical findings positioned BIIB-028 as a potentially best-in-class Hsp90 inhibitor.[3]

Clinical Data: Phase I Study (NCT00725933)

A Phase I, open-label, dose-escalation study of BIIB-028 was conducted in patients with refractory metastatic or locally advanced solid tumors. The primary objectives were to determine the MTD, dose-limiting toxicities (DLTs), and the recommended Phase II dose.

Study Design and Patient Demographics

| Parameter | Value |

| Trial Design | 3+3 Dose Escalation[1][4] |

| Drug Administration | Intravenous (IV) infusion twice weekly in 21-day cycles[1][4] |

| Initial Infusion Time | 30 minutes (6 mg/m² to 196 mg/m²)[1][4] |

| Amended Infusion Time | 1 hour at 144 mg/m² for better tolerance[1][4] |

| Number of Patients | 41[1] |

| Tumor Types | Advanced solid tumors[1][4] |

Safety and Tolerability

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 144 mg/m² IV twice weekly[1] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 syncope (n=1 at 192 mg/m²), Grade 2 confusion (n=1 at 144 mg/m²)[1] |

| Common Adverse Events (Grade 1-2) | Fatigue, diarrhea, nausea, vomiting, hot flushes, and abnormal dreams[1] |

| Liver Toxicity | No significant liver toxicity was observed.[1] |

Pharmacokinetics

Pharmacokinetic (PK) analyses were performed on Days 1 and 18 of the first cycle.

| Parameter | BIIB-028 (Prodrug) | CF2772 (Active Metabolite) |

| Plasma Half-life (t½) | Approximately 0.5 hours[1] | Approximately 2.1 hours[1] |

| Plasma Exposure | Dose-dependent increase[1] | Dose-dependent increase[1] |

| Accumulation | Negligible difference between Day 1 and Day 18[1] | Negligible difference between Day 1 and Day 18[1] |

Pharmacodynamics

Pharmacodynamic (PD) assessments confirmed target engagement of BIIB-028.

| Biomarker | Method | Result |

| Hsp70 Induction | Western Blot in Peripheral Blood Mononuclear Cells (PBMCs) | Significant increase at doses ≥ 48 mg/m²[1] |

| HER-2 Extracellular Domain (ECD) | ELISA in Serum | Significant decrease at doses ≥ 48 mg/m²[1] |

Clinical Activity

| Endpoint | Result |

| Best Response | Stable Disease |

| Prolonged Stable Disease (≥ 8 cycles) | 5 patients (12%) with durations of 6, 6, 8, 12.5, and 19 months[1] |

Experimental Protocols

Western Blotting for Hsp90 Client Proteins and Hsp70

This protocol is a general guideline for assessing the effect of BIIB-028 on Hsp90 client proteins and Hsp70 induction in cancer cell lines or PBMCs.

-

Cell Lysis:

-

Treat cells with desired concentrations of BIIB-028 for the specified duration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER-2, EGFR, AKT, Raf-1) and Hsp70 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

-

ELISA for Serum HER-2 Extracellular Domain (ECD)

This protocol outlines a general procedure for measuring HER-2 ECD in patient serum samples.

-

Sample Preparation:

-

Collect blood samples and process to obtain serum.

-

Store serum samples at -80°C until analysis.

-

Thaw samples on ice and dilute as per the ELISA kit manufacturer's instructions.

-

-

ELISA Procedure (Sandwich ELISA):

-

Use a commercial HER-2 ECD ELISA kit.

-

Add standards and diluted samples to the wells of the antibody-coated microplate.

-

Incubate as per the manufacturer's protocol to allow HER-2 ECD to bind to the capture antibody.

-

Wash the wells to remove unbound substances.

-

Add the detection antibody (e.g., a biotinylated anti-HER-2 antibody).

-

Incubate to form the antibody-antigen-antibody sandwich.

-

Wash the wells.

-

Add streptavidin-HRP conjugate.

-

Incubate and wash the wells.

-

Add the substrate solution (e.g., TMB) and incubate to develop the color.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of HER-2 ECD in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

BIIB-028 is a well-tolerated Hsp90 inhibitor that has demonstrated target engagement and modest clinical activity in a Phase I study of patients with advanced solid tumors. Its favorable safety profile, particularly the lack of significant hepatotoxicity, represents a potential advantage over other Hsp90 inhibitors. The pharmacodynamic data clearly show that BIIB-028 effectively inhibits its target in patients. While further clinical development of BIIB-028 as a monotherapy appears to have stalled, its mechanism of action and safety profile make it a candidate for combination therapies with other anti-cancer agents. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and clinical evaluation of BIIB-028 and other Hsp90 inhibitors.

References

- 1. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ELISA assay employing epitope-specific monoclonal antibodies to quantify circulating HER2 with potential application in monitoring cancer patients undergoing therapy with trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges in the clinical utility of the serum test for HER2 ECD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of ELISA for herceptin detection in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preclinical Evaluation of Biib-028 Efficacy

Introduction

Biib-028 is a novel, selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.[1][2][3] Developed as a prodrug (CF3647), Biib-028 is designed to be dephosphorylated in vivo to its active metabolite, CF2772.[1] This active form targets the N-terminal ATP-binding domain of Hsp90, inhibiting its chaperone activity and leading to the proteasomal degradation of oncogenic client proteins.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of Biib-028, detailing its mechanism of action, quantitative outcomes from animal studies, and the experimental protocols utilized.

Mechanism of Action

Biib-028's therapeutic strategy is centered on the inhibition of Hsp90, a key protein in maintaining cellular homeostasis that is often hijacked by cancer cells to support their malignant phenotype. The active metabolite of Biib-028, CF2772, competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][2] This action blocks the chaperone's ability to fold and stabilize a range of oncogenic "client" proteins, such as Raf, AKT, and HER-2.[1] The subsequent degradation of these proteins disrupts critical signaling pathways, ultimately leading to tumor cell death and inhibition of tumor growth.[1] Pharmacodynamic analyses have confirmed this mechanism, showing significant increases in Hsp70 (a biomarker of Hsp90 inhibition) and decreases in circulating HER-2 extracellular domain in patients receiving Biib-028.[1][2][3]

Quantitative Data from Preclinical Studies

The preclinical evaluation of Biib-028 included both efficacy and toxicology studies, which were foundational for its progression into clinical trials.

Table 1: Preclinical Efficacy in Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Outcome |

| Human Gastric Carcinoma Xenograft (NCI-N87) in mice | Biib-028 at 20 mg/kg | Intravenous (IV), twice weekly | Substantial antitumor activity[1] |

Table 2: Preclinical Toxicology Findings

| Species | Dosing Schedule | Key Finding | Value |

| Rats and Dogs | Twice weekly | Severely Toxic Dose in 10% of animals (STD10) | 10 mg/kg (equivalent to 60 mg/m²)[1][2] |

These toxicology results were critical in determining the starting dose for the first-in-human Phase I clinical trial.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following protocols are based on the available published information.

In Vivo Efficacy Study: Xenograft Model

This study was designed to assess the antitumor activity of Biib-028 in a relevant cancer model.

-

Animal Model : Immunocompromised mice (e.g., athymic nude mice) were used to prevent rejection of the human tumor xenograft.

-

Cell Line : The NCI-N87 human gastric carcinoma cell line was selected for tumor induction.

-

Tumor Implantation : NCI-N87 cells were cultured and subsequently injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Staging : Tumors were allowed to grow to a predetermined size, after which the mice were randomized into treatment and control groups.

-

Treatment Administration : The treatment group received Biib-028 at a dose of 20 mg/kg via intravenous injection twice weekly.[1] The control group would typically receive a vehicle control on the same schedule.

-

Efficacy Assessment : Tumor volume was measured regularly (e.g., twice weekly) for the duration of the study (eight weeks).[1] Animal body weight and general health were also monitored.

-

Endpoint : The primary endpoint was the inhibition of tumor growth in the Biib-028-treated group compared to the control group.

Good Laboratory Practice (GLP) Toxicology Studies

These studies were conducted to establish the safety profile of Biib-028 and to inform the safe starting dose for human trials.

-

Species Selection : Two species, rats and dogs, were used as is standard for regulatory toxicology submissions.[1][2]

-

Dose Escalation Design : A dose-escalation design was employed to identify dose-limiting toxicities.

-

Dosing Schedule : The dosing schedule mimicked the intended clinical schedule, with intravenous administration twice weekly.[1][2]

-

Safety Monitoring : Animals were monitored for clinical signs of toxicity, changes in body weight, food consumption, and other relevant parameters.

-

Endpoint Analysis : The primary goal was to determine key toxicological parameters, including the Maximum Tolerated Dose (MTD) and the Severely Toxic Dose in 10% of animals (STD10).

-

Dose Selection for Clinic : The STD10 value of 10 mg/kg (60 mg/m²) was used to calculate the safe starting dose for the Phase I clinical trial.[1][2]

Conclusion

The preclinical evaluation of Biib-028 provided a strong rationale for its clinical development as an anticancer agent. Efficacy studies in a human gastric carcinoma xenograft model demonstrated significant antitumor activity.[1] Concurrently, GLP toxicology studies in two animal species established a safety profile and informed the starting dose for a first-in-human Phase I trial, which subsequently confirmed that Biib-028 is well-tolerated and demonstrates proof-of-mechanism.[1][2] The collective data underscore the potential of Hsp90 inhibition as a therapeutic strategy and positioned Biib-028 as a viable candidate for further investigation in patients with advanced solid tumors.

References

- 1. Phase I Study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I study of BIIB028, a selective heat shock protein 90 inhibitor, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of BIIB-028 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BIIB-028, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), in various preclinical animal models. The protocols outlined below are based on available data from preclinical studies and are intended to serve as a detailed resource for investigating the pharmacology, efficacy, and safety of this compound.

Mechanism of Action

BIIB-028 is a prodrug that undergoes in vivo dephosphorylation to its active metabolite, CF2772.[1] CF2772 competitively binds to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the conformational maturation and stability of numerous oncogenic proteins.[1] Inhibition of Hsp90 by CF2772 leads to the proteasomal degradation of these client proteins, resulting in cell growth inhibition and apoptosis in cancer cells.[1]

Preclinical Animal Models

BIIB-028 has been evaluated in various animal models, primarily in the context of oncology. The most relevant models based on published data are:

-

Mouse: Human tumor xenograft models, particularly the NCI-N87 human gastric carcinoma model, have been used to assess anti-tumor efficacy.[1]

-

Rat and Dog: These species were utilized for Good Laboratory Practice (GLP) preclinical toxicology studies to determine the safety profile and inform the starting dose for human clinical trials.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of BIIB-028.

Table 1: Efficacy and Pharmacokinetics in a Mouse Xenograft Model

| Parameter | Value | Animal Model | Dosing Regimen | Reference |

| Efficacy | ||||

| Dose with Substantial Antitumor Activity | 20 mg/kg | Mouse (NCI-N87 Xenograft) | Intravenous (IV), twice weekly for 8 weeks | [1] |

| Pharmacokinetics of Active Metabolite (CF2772) | ||||

| Cmax | 5 - 10 µg/mL | Mouse (NCI-N87 Xenograft) | 20 mg/kg IV | [1] |

| AUC0-inf | 1500 - 2000 ng*hr/mL | Mouse (NCI-N87 Xenograft) | 20 mg/kg IV | [1] |

| Terminal Half-life | ~1 hour | Mouse (NCI-N87 Xenograft) | 20 mg/kg IV | [1] |

Table 2: Toxicology Data in Rats and Dogs

| Parameter | Value | Species | Dosing Regimen | Reference |

| Severely Toxic Dose in 10% of Animals (STD10) | 10 mg/kg (60 mg/m²) | Rat and Dog | Intravenous (IV), twice weekly | [1] |

| Identified Target Organs for Toxicity | ||||

| Gastrointestinal Tract (including gallbladder) | Not specified | Rat and Dog | Dose-dependent | [1] |

| Bone Marrow | Not specified | Rat and Dog | Dose-dependent | [1] |

| Adrenals | Not specified | Rat and Dog | Dose-dependent | [1] |

| Testes | Not specified | Rat and Dog | Dose-dependent | [1] |

Experimental Protocols

Protocol 1: Human Gastric Carcinoma (NCI-N87) Xenograft Model for Efficacy Studies

This protocol describes the establishment of the NCI-N87 xenograft model and subsequent treatment with BIIB-028 to evaluate its anti-tumor efficacy.

Materials:

-

NCI-N87 human gastric carcinoma cell line

-

Appropriate cell culture medium and supplements

-

Matrigel

-

Immunocompromised mice (e.g., athymic nude mice)

-

BIIB-028 (formulated for intravenous administration)

-

Calipers for tumor measurement

-

Anesthetic and euthanasia agents

Procedure:

-

Cell Culture: Culture NCI-N87 cells according to standard protocols.

-

Cell Preparation: Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 50-150 mm³, randomize the animals into treatment and control groups.

-

Drug Administration: Administer BIIB-028 intravenously at the desired dose and schedule (e.g., 20 mg/kg, twice weekly). The control group should receive the vehicle.

-

Efficacy Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2. Record the body weight of the animals at the same time.

-

Endpoint: Euthanize the animals when tumors in the control group reach the predetermined endpoint size, or as per ethical guidelines.

-

Tissue Collection: At necropsy, excise and weigh the tumors. Portions of the tumor can be flash-frozen for pharmacodynamic analysis or fixed in formalin for histopathology.

Protocol 2: General Toxicology Study in Rats and Dogs

This protocol provides a general framework for conducting a repeat-dose intravenous toxicology study of BIIB-028, based on standard preclinical safety evaluation guidelines.

Materials:

-

Sprague-Dawley rats and/or Beagle dogs

-

BIIB-028 (formulated for intravenous administration)

-

Appropriate caging and environmental controls

-

Equipment for clinical observations, blood collection, and necropsy

Procedure:

-

Dose Group Assignment: Assign animals to multiple dose groups (e.g., low, mid, high dose) and a control group (vehicle). Include satellite groups for toxicokinetic analysis if required.

-

Drug Administration: Administer BIIB-028 intravenously according to the study schedule (e.g., twice weekly for 28 days).

-

Clinical Observations: Conduct and record detailed clinical observations daily, including changes in skin, fur, eyes, and general behavior.

-

Body Weight and Food Consumption: Measure body weight and food consumption at regular intervals (e.g., weekly).

-

Clinical Pathology: Collect blood samples at specified time points (e.g., pre-dose, and at the end of the study) for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Record organ weights and collect a comprehensive set of tissues for histopathological examination, paying close attention to the known target organs of toxicity (GI tract, bone marrow, adrenals, testes).[1]

Protocol 3: Pharmacodynamic Biomarker Analysis

This protocol outlines the measurement of Hsp70 induction and HER-2 extracellular domain (ECD) reduction as pharmacodynamic biomarkers of BIIB-028 activity.

Materials:

-

Blood collection tubes

-

Reagents for serum/plasma separation

-

Tissue lysis buffer

-

ELISA kits for Hsp70 and HER-2 ECD

-

Alternatively, reagents and antibodies for Western blotting of Hsp70

Procedure:

-

Sample Collection:

-

Blood: Collect blood samples from animals at various time points following BIIB-028 administration.

-

Tumor Tissue: At the study endpoint, collect tumor tissue and either snap-freeze it in liquid nitrogen or process it immediately.

-

-

Sample Processing:

-

Serum/Plasma: Process the blood samples to obtain serum or plasma and store at -80°C until analysis.

-

Tumor Lysate: Homogenize the tumor tissue in an appropriate lysis buffer to extract proteins. Determine the protein concentration of the lysate.

-

-

Biomarker Measurement:

-

Hsp70 Induction: Measure the levels of Hsp70 in the tumor lysates using a validated ELISA kit or by Western blot analysis. Compare the levels in treated animals to those in the control group.

-

HER-2 ECD Reduction: Quantify the concentration of the shed HER-2 extracellular domain in the serum or plasma samples using a specific ELISA kit. Compare the levels in post-dose samples to pre-dose or control samples.

-

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals, available resources, and institutional animal care and use guidelines. The formulation of BIIB-028 for intravenous administration is a critical parameter that may require specific formulation development.

References

Application Notes and Protocols for In Vivo Experiments with Biib-028

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data and generalized protocols for the in vivo use of Biib-028, a prodrug inhibitor of Heat Shock Protein 90 (Hsp90). The information is intended to guide researchers in designing and conducting their own in vivo experiments.

Introduction

Biib-028 is a novel prodrug that is dephosphorylated in vivo to its active metabolite, CF2772.[1][2] This active form inhibits the chaperone activity of Hsp90 by binding to its N-terminal ATP-binding domain.[1][2] Hsp90 is a critical molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are key mediators of signal transduction, cell-cycle control, and transcriptional regulation involved in cancer progression.[1][2] Inhibition of Hsp90 by the active metabolite of Biib-028 leads to the proteasomal degradation of these client proteins, resulting in tumor cell death and the inhibition of tumor growth.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical toxicology studies that informed the starting dose for Phase I human clinical trials.

Table 1: Preclinical Toxicology Data for Biib-028

| Parameter | Value | Animal Species | Dosing Schedule | Reference |

| Severely Toxic Dose in 10% of Animals (STD10) | 10 mg/kg (equivalent to 60 mg/m²) | Rats and Dogs | Intravenous, twice weekly | [1][2] |

Table 2: Human Phase I Clinical Trial Dosage Information (for reference)

| Parameter | Value | Dosing Schedule | Reference |

| Starting Dose Range | 6 - 192 mg/m² | Intravenous, twice weekly | [1][2] |

| Maximum Tolerated Dose (MTD) | 144 mg/m² | Intravenous, twice weekly | [1][2] |

Signaling Pathway

The diagram below illustrates the mechanism of action of Biib-028. As a prodrug, it is converted to its active metabolite, which then inhibits Hsp90. This leads to the degradation of various oncogenic client proteins, thereby inhibiting downstream signaling pathways crucial for tumor cell survival and proliferation.

Caption: Mechanism of Biib-028 action.

Experimental Protocols

The following are generalized protocols for in vivo toxicology and efficacy studies with Biib-028, based on the available information and standard practices. These should be adapted to specific research needs and institutional guidelines.

Preclinical Toxicology Study in Rodents (e.g., Rats)

Objective: To determine the maximum tolerated dose (MTD) and assess the toxicity profile of Biib-028.

Materials:

-

Biib-028

-

Sterile vehicle for injection (e.g., saline, 5% dextrose solution)

-

Sprague-Dawley or Wistar rats (sex and age to be specified, e.g., 6-8 weeks old)

-

Standard laboratory animal housing and diet

-

Equipment for intravenous injection, blood collection, and clinical monitoring

Protocol:

-

Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.

-

Dose Formulation: Prepare a sterile solution of Biib-028 in the chosen vehicle. The concentration should be calculated to deliver the desired dose in an appropriate injection volume for the animal's weight.

-

Dose Groups: Establish multiple dose groups, including a vehicle control group and escalating dose groups of Biib-028. The dose range should bracket the reported STD10 of 10 mg/kg.

-

Administration: Administer Biib-028 or vehicle via intravenous injection (e.g., tail vein) twice weekly.

-

Monitoring:

-

Clinical Observations: Daily observation for any signs of toxicity, including changes in behavior, appearance, and body weight.

-

Hematology and Clinical Chemistry: Collect blood samples at baseline and at specified time points to analyze for changes in blood cell counts and organ function markers.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.

-

-

Data Analysis: Determine the MTD based on the highest dose that does not cause dose-limiting toxicities.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Biib-028 in a relevant cancer xenograft model.

Materials:

-

Biib-028

-

Sterile vehicle for injection

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line known to be dependent on Hsp90 client proteins

-

Cell culture reagents

-

Matrigel or other appropriate matrix for cell implantation

-

Calipers for tumor measurement

Protocol:

-

Cell Culture and Implantation: Culture the chosen cancer cell line and implant a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of the mice, typically mixed with Matrigel.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Treatment: Administer Biib-028 intravenously at a dose determined from toxicology studies (e.g., at or below the MTD) on a twice-weekly schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Endpoint: Continue treatment until a predetermined endpoint is reached, such as a specific tumor volume in the control group or signs of toxicity.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised to analyze the levels of Hsp90 client proteins and markers of apoptosis to confirm the mechanism of action.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo efficacy study of Biib-028.

Caption: Workflow for a xenograft study.

References

Western blot protocol for HSP70 induction by Biib-028

Introduction

BIIB021 is a potent, orally available, and fully synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3][4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[1] By binding to the ATP-binding pocket of HSP90, BIIB021 disrupts its chaperone function, leading to the degradation of these client proteins and subsequent inhibition of tumor cell growth.[2][3][4] A well-documented pharmacodynamic marker of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably Heat Shock Protein 70 (HSP70).[1][2][4] This application note provides a detailed protocol for performing a Western blot to detect the induction of HSP70 in cancer cell lines treated with BIIB021.

Signaling Pathway of BIIB021-Mediated HSP70 Induction

BIIB021 competitively inhibits the ATPase activity of HSP90 by binding to its N-terminal ATP pocket.[1][2] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, which include various kinases and transcription factors involved in cell growth and survival, such as HER-2, Akt, and Raf-1.[1][4] The cellular stress caused by the depletion of these essential proteins activates the Heat Shock Response (HSR), primarily mediated by the Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is kept in an inactive state through its association with HSP90. The inhibition of HSP90 by BIIB021 releases HSF1, allowing it to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes. This transcriptional activation leads to the increased expression of heat shock proteins, including HSP70.

Data Presentation

The following tables summarize the dose-dependent and time-dependent induction of HSP70 in MCF-7 human tumor cells treated with BIIB021, as determined by Western blot analysis.

Table 1: Dose-Dependent Induction of HSP70 by BIIB021

| BIIB021 Concentration (nM) | Treatment Time (hours) | Relative HSP70 Expression |

| 0 (Control) | 24 | Baseline |

| 10 | 24 | Increased |

| 40 | 24 | Moderately Increased |

| 200 | 24 | Strongly Increased |

| 1000 | 24 | Maximally Increased |

Table 2: Time-Dependent Induction of HSP70 by BIIB021

| BIIB021 Concentration (nM) | Treatment Time (hours) | Relative HSP70 Expression |

| 400 | 0 (Control) | Baseline |

| 400 | 4 | Slightly Increased |

| 400 | 8 | Increased |

| 400 | 24 | Strongly Increased |

| 400 | 48 | Sustained High Expression |

Experimental Protocol: Western Blot for HSP70

This protocol is designed for the analysis of HSP70 induction in cell culture following treatment with BIIB021.

Materials and Reagents

-

Cell Line: MCF-7 (or other suitable cancer cell line)

-

Treatment: BIIB021 (stock solution in DMSO)

-

Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) freshly supplemented with protease and phosphatase inhibitors.[5]

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

Running Buffer: MOPS or MES SDS Running Buffer

-

Transfer Buffer: Standard Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)

-

Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm)

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG (or appropriate species for the primary antibody)

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imager

Experimental Workflow

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Plate MCF-7 cells in appropriate culture dishes and allow them to reach 70-80% confluency.

-

Treat the cells with varying concentrations of BIIB021 (e.g., 0, 10, 40, 200, 1000 nM) for a fixed time (e.g., 24 hours) for a dose-response experiment.[8]

-

For a time-course experiment, treat cells with a fixed concentration of BIIB021 (e.g., 400 nM) and harvest at different time points (e.g., 0, 4, 8, 24, 48 hours).[8]

-

Include a vehicle control (DMSO) corresponding to the highest concentration of BIIB021 used.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[9]

-

Add ice-cold RIPA buffer (supplemented with inhibitors) to the dish.[5][9]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.[5]

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

-

Transfer the supernatant (protein lysate) to a new clean, pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[9]

-

-

Sample Preparation:

-

SDS-PAGE:

-

Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer by checking for the presence of the pre-stained ladder on the membrane.

-

-

Blocking:

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[10]

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-HSP70 antibody in TBST (with 5% BSA or non-fat milk) at the recommended concentration (e.g., 1:1000 to 1:10,000).[10]

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in TBST, for 1 hour at room temperature with gentle agitation.[10]

-

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Imaging:

-

Prepare the ECL detection reagent according to the manufacturer's protocol.

-

Incubate the membrane with the ECL reagent.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

-

Stripping and Re-probing (for Loading Control):

-

If necessary, strip the membrane of the primary and secondary antibodies using a stripping buffer.

-

Repeat the blocking, primary antibody (for loading control, e.g., β-actin), and secondary antibody steps to normalize for protein loading.

-

Data Analysis

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the HSP70 band intensity to the corresponding loading control (e.g., β-actin or GAPDH) for each sample.

-

Express the results as a fold change relative to the vehicle-treated control.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BIIB021, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]

- 6. HSP70 Polyclonal Antibody (PA5-28003) [thermofisher.com]

- 7. HSP70 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. origene.com [origene.com]

- 10. peakproteins.com [peakproteins.com]

Application Notes and Protocols for Cell Viability Assay with Biib-028 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biib-028 is a potent and selective small molecule inhibitor of Heat Shock Protein 90 (Hsp90). It is a prodrug that is converted in vivo to its active metabolite, CF2772, which binds to the N-terminal ATP-binding pocket of Hsp90.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of a wide array of Hsp90 client proteins. Many of these client proteins are key oncoproteins that drive tumor growth and survival, including transmembrane tyrosine kinases, signaling proteins, and cell cycle regulators.[1][2] Consequently, inhibition of Hsp90 by Biib-028 results in tumor cell death and the suppression of tumor growth, making it a compelling candidate for cancer therapy.[1]

These application notes provide a comprehensive guide for assessing the effect of Biib-028 on cell viability in cancer cell lines. Detailed protocols for commonly used cell viability assays, the MTT and CellTiter-Glo® Luminescent Cell Viability Assays, are provided, along with templates for data presentation and visualization of the underlying biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins. In cancer cells, there is a high demand for Hsp90 activity to maintain the function of mutated and overexpressed oncoproteins. The active metabolite of Biib-028 competitively inhibits the ATP-binding site in the N-terminal domain of Hsp90, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.

The degradation of these client proteins disrupts several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Key pathways affected include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.

Data Presentation

Table 1: In Vitro Cell Viability of Cancer Cell Lines Treated with Biib-028

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) |

| e.g., SK-BR-3 | Breast Cancer | MTT | 72 | Data not available |

| e.g., NCI-H1975 | Lung Cancer | CellTiter-Glo | 72 | Data not available |

| e.g., A431 | Skin Cancer | MTT | 72 | Data not available |

| e.g., U87 MG | Glioblastoma | CellTiter-Glo | 72 | Data not available |

| e.g., PC-3 | Prostate Cancer | MTT | 72 | Data not available |

Experimental Protocols

Two standard methods for determining cell viability are detailed below. It is recommended to optimize seeding density and incubation times for each cell line to ensure that cells are in the logarithmic growth phase during the experiment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Biib-028 (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Biib-028 in complete culture medium. It is advisable to perform a wide range of concentrations for the initial experiment (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (DMSO) at the same concentration as in the highest Biib-028 treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Biib-028 or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Biib-028 (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Multichannel pipette

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of Biib-028 in complete culture medium.

-

Include a vehicle control (DMSO).

-

Add the desired volume of diluted Biib-028 or vehicle control to the wells.

-

Incubate for the desired treatment duration.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and equilibrate to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer.

-

Experimental Workflow

The following diagram outlines the general workflow for a cell viability assay with Biib-028 treatment.

References

Application Notes and Protocols: Investigating Biib-028 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biib-028 is a promising, fully synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] As a prodrug, Biib-028 is dephosphorylated in vivo to its active metabolite, CF2772, which selectively binds to the N-terminal ATP-binding domain of Hsp90.[2] This inhibition disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of Hsp90 client proteins.[2] Many of these client proteins are oncoproteins and critical signaling molecules that drive tumor growth, proliferation, and survival, including HER-2/neu, EGFR, AKT, and Raf-1.[2][3] A Phase I clinical trial of Biib-028 in patients with advanced solid tumors established a maximum tolerated dose of 144 mg/m² intravenously twice a week and demonstrated that the drug is well-tolerated with evidence of target engagement.[3][4]

While Hsp90 inhibitors have shown promise as monotherapy, their therapeutic potential may be significantly enhanced when used in combination with traditional chemotherapy agents.[5] The rationale for this approach is based on the potential for synergistic effects; by degrading key survival and DNA repair proteins, Hsp90 inhibitors can lower the threshold for chemotherapy-induced apoptosis and overcome mechanisms of drug resistance.[6] These application notes provide an overview of the preclinical rationale and methodologies for investigating Biib-028 in combination with various classes of chemotherapy.

Data Presentation: Preclinical Synergy of Hsp90 Inhibitors with Chemotherapy

Due to the limited availability of public preclinical data specifically for Biib-028 in combination with chemotherapy, the following tables summarize representative data from studies with other Hsp90 inhibitors. This information is intended to be illustrative of the potential synergistic effects that could be investigated for Biib-028.